Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9(13)10-6-5-7-14(8-10)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEURGTUFUERHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235439-55-0 | |
| Record name | tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification and Cyclization
D-Ornithine hydrochloride is suspended in anhydrous methanol and treated with hydrogen chloride gas under reflux to form methyl orthinate dihydrochloride. This intermediate undergoes cyclization upon reaction with sodium methoxide, yielding a piperidine ring structure. The cyclization mechanism proceeds via intramolecular nucleophilic substitution, facilitated by the methoxide ion deprotonating the α-amino group and promoting ring closure.
Boc Protection
The resulting piperidine derivative is subsequently protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step ensures selective protection of the primary amine while leaving the secondary amine available for further functionalization. The reaction typically achieves yields of 70–85% after purification by crystallization from ethanol.
Table 1: Reaction Conditions for D-Ornithine Route
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | HCl/MeOH, reflux, 3 h | 90 |
| Cyclization | NaOMe/MeOH, reflux, 4 h | 75 |
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂, rt, 12 h | 82 |
Hydrogenation of Protected Intermediates
An alternative approach involves the hydrogenation of a benzyl-protected precursor. Benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate serves as the starting material, with the benzyl group acting as a temporary protecting group for the carboxylate moiety.
Catalytic Hydrogenation
The benzyl group is removed via hydrogenolysis using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere. This step proceeds quantitatively in ethanol at room temperature, affording the deprotected piperidine intermediate. Subsequent reductive amination introduces the 1-aminoethyl group using acetaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol.
Advantages and Limitations
This method avoids harsh acidic conditions but requires handling pyrophoric reagents (e.g., NaBH₃CN). The overall yield for this two-step sequence is approximately 50–60%, with purity exceeding 95% after column chromatography.
Reductive Amination of Tert-Butyl 3-Oxopiperidine-1-Carboxylate
A third route employs reductive amination of tert-butyl 3-oxopiperidine-1-carboxylate, a strategy analogous to the synthesis of its 4-substituted counterpart.
Reaction Mechanism
The ketone at the 3-position reacts with ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane, forming the corresponding amine. The Boc group remains intact under these mild conditions, and the reaction typically achieves 65–75% yield.
Industrial Scalability
Continuous flow reactors have been proposed to enhance this method’s scalability, reducing reaction times from 24 h to 2–3 h while maintaining yields above 70%.
Table 2: Comparison of Key Synthetic Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| D-Ornithine route | D-Ornithine HCl | Boc₂O, NaOMe | 70–85 | 98 |
| Hydrogenation | Benzyl-protected precursor | Pd/C, H₂, NaBH₃CN | 50–60 | 95 |
| Reductive amination | 3-Oxopiperidine derivative | STAB, NH₄OAc | 65–75 | 97 |
Stereochemical Considerations
The stereochemistry of the 1-aminoethyl group is critical for biological activity. Asymmetric synthesis methods, such as the use of chiral auxiliaries or enantioselective catalysts, have been explored but remain less developed. The D-ornithine route inherently preserves chirality, making it preferable for producing enantiomerically pure material.
Purification and Characterization
Final purification commonly involves recrystallization from ethanol or hexane/ethyl acetate mixtures. Advanced characterization techniques include:
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as a building block for drug development.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an agonist or antagonist, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Differences
The compound’s analogs differ in substituent position, chain length, and functional groups. These variations influence physicochemical properties, synthetic utility, and biological activity.
Table 1: Structural and Property Comparison
Physicochemical Properties
- Polarity: Analogs with aromatic or nitro groups (e.g., ) display lower polarity (TLC Rf: 0.23 in hexane:ethyl acetate = 9:1) compared to aliphatic aminoethyl derivatives .
- Stability: All analogs are stable under standard conditions but react with strong oxidizers. Branched-chain derivatives (e.g., 2-aminopropan-2-yl) may exhibit enhanced thermal stability due to reduced steric strain .
Biological Activity
Tert-butyl 3-(1-aminoethyl)piperidine-1-carboxylate (CAS Number: 47002429) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various therapeutic areas, supported by research findings and data.
- Molecular Formula : C12H24N2O2
- Molecular Weight : 224.33 g/mol
- Structure : The compound features a piperidine ring, which is a common scaffold in many bioactive molecules.
1. Neuropharmacological Effects
Research indicates that piperidine derivatives can exhibit significant neuropharmacological effects. For example, compounds based on the piperidine structure have shown promise in modulating trace amine-associated receptor 1 (TAAR1), which is implicated in dopaminergic signaling pathways. A study demonstrated that certain analogs displayed agonistic activity at TAAR1, suggesting potential applications in treating disorders characterized by dopaminergic dysregulation such as schizophrenia .
2. Antiviral Properties
There is emerging evidence that piperidine derivatives may possess antiviral properties. For instance, related compounds have been investigated for their ability to inhibit human adenovirus (HAdV) infection. Although specific data on this compound is not available, the structural similarities suggest it could be explored for similar antiviral activities .
Table 1: Comparative Biological Activities of Piperidine Derivatives
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| Tert-butyl 4-(Cyanomethylene)piperidine-1-carboxylate | Antiviral | 4.7 | |
| AP163 | TAAR1 Agonist | 0.507 | |
| Mitoguazone | Anticancer | N/A |
Case Study: TAAR1 Modulation
In a study evaluating various piperidine derivatives for their agonistic activity at TAAR1, one compound demonstrated a significant dose-dependent reduction in hyperlocomotion in a dopamine transporter knockout rat model. This suggests that this compound could be further investigated for its potential to modulate dopaminergic activity .
Q & A
Q. Can computational modeling predict this compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to receptors (e.g., GPCRs). Validate with MD simulations (GROMACS) assessing binding free energy (MM-PBSA) .
- ADMET Prediction : Tools like SwissADME estimate logP (∼2.5), suggesting moderate blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
